In Vivo Efficacy of norUDCA vs. UDCA in Cholangitis Model
While the methyl ester itself is an intermediate, its hydrolyzed free acid form, 24-nor-ursodeoxycholic acid (norUDCA), exhibits markedly superior therapeutic efficacy compared to the standard-of-care bile acid ursodeoxycholic acid (UDCA). In Mdr2 (Abcb4) knockout mice, a model of sclerosing cholangitis, norUDCA treatment (0.5% wt/wt diet for 4 weeks) led to significant improvements across multiple histopathological and biochemical endpoints that were not observed with UDCA at an identical dose [1].
| Evidence Dimension | Liver histology improvement and hydroxyproline content reduction |
|---|---|
| Target Compound Data | norUDCA: Markedly improved liver tests and liver histology; significantly reduced hydroxyproline content and number of infiltrating neutrophils and proliferating hepatocytes and cholangiocytes [1] |
| Comparator Or Baseline | UDCA: Increased alanine transaminase and alkaline phosphatase levels; had no significant effects on hydroxyproline content; induced biliary transporters and detoxification enzymes to a much smaller extent [1] |
| Quantified Difference | Qualitative improvement in liver histology and significant reduction in fibrosis markers with norUDCA, whereas UDCA showed no benefit and even elevated liver enzymes. |
| Conditions | Mdr2(-/-) mice fed diet containing 0.5% wt/wt norUDCA or UDCA for 4 weeks [1] |
Why This Matters
This demonstrates that the C23 side-chain shortened structure of norUDCA confers a distinct pharmacological advantage over the C24 UDCA scaffold, making the methyl ester a critical intermediate for accessing this therapeutically superior chemotype.
- [1] Fickert, P., et al. (2006). 24-norUrsodeoxycholic acid is superior to ursodeoxycholic acid in the treatment of sclerosing cholangitis in Mdr2 (Abcb4) knockout mice. Gastroenterology, 130(2), 465-481. View Source
